molecular formula C13H17N3 B1324354 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile CAS No. 204078-93-3

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B1324354
M. Wt: 215.29 g/mol
InChI Key: WKJLOVRBRYDGGK-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H17N3 . It is also known by its synonyms “2-(4-methyl-1,4-diazepan-1-yl)benzonitrile” and "2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile" .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” can be represented by the SMILES string NCCN(CCC1)CCN1C . The InChI key for this compound is DDYKTHJBSBIWNR-UHFFFAOYSA-N .

Scientific Research Applications

Summary of the Application

“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination . Chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .

Methods of Application or Experimental Procedures

The process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was measured . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Results or Outcomes

The double mutant exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . Furthermore, Y194F/D232H and IR25 were applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLOVRBRYDGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632628
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

CAS RN

204078-93-3
Record name 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 4-methylhomopiperazine.
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